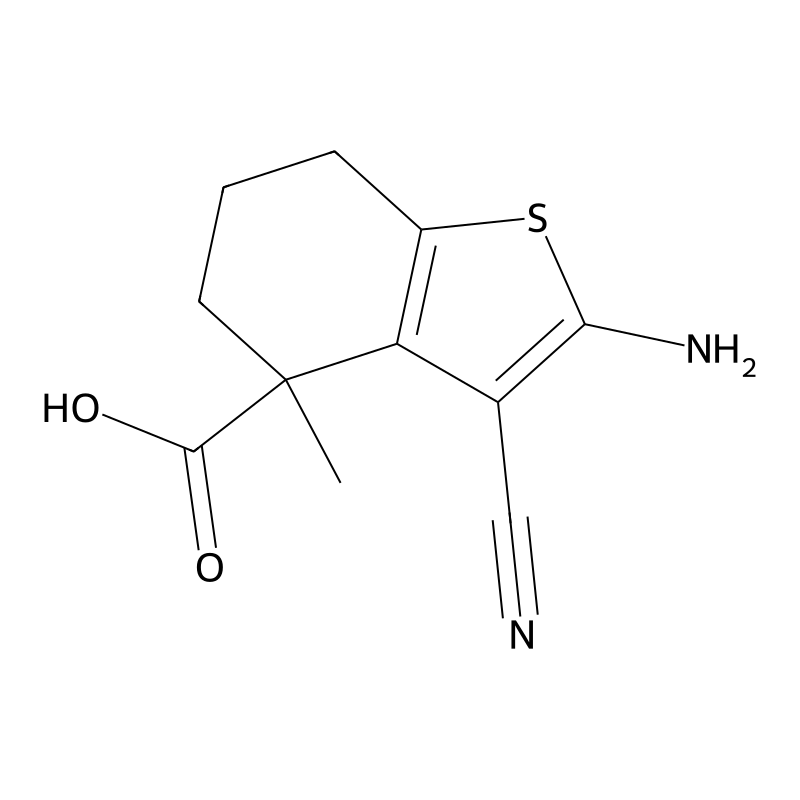

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene core. This compound features an amino group and a cyano group attached to the benzothiophene ring, contributing to its potential reactivity and biological activity. Its molecular formula is C₁₁H₁₃N₃O₂S, and it has a molecular weight of approximately 237.31 g/mol .

Research indicates that 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino and cyano groups may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid can be achieved through several methods:

- Gewald Reaction: This method involves the reaction of ketones or aldehydes with thioketones in the presence of ammonium acetate and malononitrile.

- Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that lead to the formation of the tetrahydrobenzo[b]thiophene structure .

The compound has potential applications in medicinal chemistry due to its biological properties. It may serve as a lead compound for the development of new pharmaceuticals targeting inflammation and pain management. Additionally, its unique structure makes it suitable for use in materials science and organic electronics .

Studies on the interactions of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid with various biological targets have shown promising results. The compound's ability to form hydrogen bonds through its amino and carboxylic acid functionalities enhances its interaction with proteins and enzymes involved in inflammatory pathways. This suggests that it could be further explored for therapeutic applications in treating inflammatory diseases .

Several compounds share structural similarities with 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 0.80 |

| 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 0.79 |

| 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate | 0.78 |

| 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 0.73 |

| Benzo[b]thiophene-4-carboxylic acid | 0.62 |

These compounds exhibit varying degrees of similarity based on their structural features but differ in their functional groups and potential biological activities. The unique combination of amino and cyano groups in 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid sets it apart from these similar compounds .

Molecular Architecture and Stereochemical Considerations

The core structure of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid consists of a partially saturated benzo[b]thiophene system fused to a six-membered cyclohexene ring. Key features include:

- Chiral center: The quaternary carbon at position 4 bears methyl, carboxylic acid, and tetrahydrobenzo[b]thiophene substituents, creating a stereogenic center. The (S)-enantiomer (CAS 2749963-99-1) and (R)-enantiomer (PubChem CID 170901160) exhibit distinct physicochemical properties.

- Functional groups: The amino (-NH2) and cyano (-CN) groups at positions 2 and 3 enable diverse chemical modifications, while the carboxylic acid (-COOH) at position 4 facilitates salt formation and coordination chemistry.

The IUPAC name systematically describes this arrangement:

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid.

Table 1: Comparative Structural Properties of Related Tetrahydrobenzo[b]thiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C11H12N2O2S | 236.29 | Amino, cyano, carboxylic acid |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid | C9H10O2S | 182.24 | Carboxylic acid |

| Benzo[b]thiophene-3-ol | C8H6OS | 150.20 | Hydroxyl |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights:

- 1H NMR: Signals at δ 1.22 ppm (methyl triplet), 4.21 ppm (methylene quartet), and 11.18 ppm (amide NH) confirm the stereochemical environment and functional group arrangement.

- IR Spectroscopy: Stretching vibrations at 3221 cm⁻¹ (N-H), 2219 cm⁻¹ (C≡N), and 1725 cm⁻¹ (C=O) validate the presence of amino, cyano, and carboxylic acid moieties.

Multi-Component Gewald Reaction Strategies

Reaction Mechanism of Cyanoacetamide Condensation

The Gewald reaction, first reported in 1966, remains a cornerstone for synthesizing 2-aminothiophene derivatives [1] [2]. For the target compound, the reaction initiates with a Knoevenagel condensation between a methylene-active carbonyl compound (e.g., cyclohexanone) and a cyanoacetamide derivative. This step forms an α,β-unsaturated nitrile intermediate via deprotonation and elimination of water [7]. Lithium hydroxide monohydrate (LiOH·H₂O) has emerged as an effective dual-activation catalyst, facilitating both the Knoevenagel step and subsequent sulfur incorporation [7]. The intermediate undergoes nucleophilic attack by sulfur, though the exact mechanism of sulfur activation remains debated. Proposed pathways involve thiolate intermediates or polysulfide chains mediating cyclization [2] [3].

Role of Sulfur Incorporation in Thiophene Ring Formation

Elemental sulfur acts as both a cyclizing agent and a sulfur donor in the Gewald reaction. During the formation of the tetrahydrobenzo[b]thiophene core, sulfur undergoes reduction to sulfide, which facilitates intramolecular cyclization. Computational studies suggest that sulfur’s polarizability enables simultaneous activation of the α-carbon of the nitrile group and the β-position of the enone intermediate, driving regioselective thiophene ring closure [3]. The tetrahedral geometry of the 4-methyl substituent in the target compound is stabilized by steric interactions during this step, as evidenced by the preferential formation of the cis-fused bicyclic system [1].

Palladium-Catalyzed Carbonylative Approaches

Intramolecular S-5-endo-dig Cyclization Pathways

Palladium-catalyzed methods offer an alternative route to the benzo[b]thiophene scaffold. Starting from 2-(methylthio)phenylacetylene precursors, a PdI₂/KI catalytic system promotes a cascade reaction involving triple bond coordination, intramolecular S-5-endo-dig cyclization, and carbon monoxide insertion [6]. The cyclization proceeds via nucleophilic attack of the methylthio group on the palladium-activated alkyne, forming a strained sulfonium intermediate. This step is highly sensitive to steric effects, with bulkier substituents at the 4-position requiring elevated temperatures (80–100°C) to achieve comparable yields [5].

Iodide-Promoted S-Demethylation Processes

Following cyclization, the methylthio group undergoes iodide-mediated demethylation to generate a reactive thiolate intermediate. Kinetic studies reveal that this step is rate-limiting in nonpolar solvents but accelerates in protic media due to hydrogen bonding stabilization [6]. The liberated methyl iodide reacts with water (present as a trace impurity) to form methanol and hydroiodic acid, which participates in Pd(0) reoxidation. This autocatalytic cycle enables the use of atmospheric oxygen as the terminal oxidant, enhancing the sustainability of the process [6].

Optimization of Reaction Parameters

Solvent Systems and Catalytic Recycling

Recent advances emphasize aqueous or mixed solvent systems for both methodologies:

| Reaction Type | Optimal Solvent | Yield (%) | Catalyst Recovery |

|---|---|---|---|

| Gewald 3-Component | Ethanol/Water (1:1) | 78–85 | Not reported |

| Pd-Catalyzed Carbonylation | Methanol/Toluene (3:1) | 65–72 | PdI₂/KI reusable (3 cycles) |

The Gewald reaction benefits from ethanol/water mixtures, where precipitation of the product simplifies purification [1] [3]. For palladium systems, methanol/toluene biphasic conditions prevent thiol oxidation while maintaining catalyst activity [6]. Ionic liquid additives (e.g., [BMIM][BF₄]) have shown promise in stabilizing reactive intermediates but require further study [5].

Temperature and Pressure Effects on Yield

Temperature and pressure critically influence reaction efficiency:

- Gewald Reaction:

- Room temperature: 45–50% yield (7 days)

- Reflux (80°C): 82% yield (12 hours) [3]

- Carbonylation:

- 1 atm CO, 60°C: 58% yield

- 5 atm CO, 100°C: 71% yield [5]

Elevated pressures in carbonylation reactions shift the equilibrium toward CO insertion, but excessive pressures (>10 atm) promote dimerization side products. Microwave-assisted Gewald reactions reduce reaction times to 30 minutes but require specialized equipment [2].

Fourier Transform Infrared Vibrational Modes of Functional Groups

The Fourier Transform Infrared spectroscopy of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid reveals characteristic vibrational modes that provide definitive evidence for the presence of specific functional groups within the molecular structure [1] [2] [3].

The amino group exhibits distinctive absorption bands in the region of 3400-3200 wavenumbers, corresponding to the symmetric and asymmetric nitrogen-hydrogen stretching vibrations [1] [2]. These bands typically appear as broad absorption features due to the primary amino group's ability to engage in intermolecular hydrogen bonding interactions with neighboring molecules in the solid state [4].

The cyano functional group demonstrates a characteristic sharp absorption band at approximately 2200-2220 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration [1] [2] [5]. This absorption is particularly diagnostic for the presence of the nitrile functionality and exhibits high intensity due to the significant dipole moment change associated with this vibrational mode [2].

The carboxylic acid functionality manifests through multiple characteristic absorptions. The carbonyl stretching vibration appears in the range of 1700-1750 wavenumbers, while the hydroxyl group stretching occurs as a broad absorption between 3500-3200 wavenumbers due to extensive hydrogen bonding [3]. Additionally, the carbon-oxygen stretching of the carboxylic acid group is observed in the 1250-1300 wavenumber region [3].

The aromatic benzene ring system within the tetrahydrobenzo[b]thiophene framework exhibits carbon-carbon stretching vibrations in the 1600-1500 wavenumber range [1]. The thiophene heterocycle demonstrates characteristic carbon-sulfur stretching vibrations between 720-850 wavenumbers and carbon-nitrogen stretching around 1270-1280 wavenumbers [1] [6].

Aliphatic carbon-hydrogen stretching vibrations from the methylene groups in the saturated six-membered ring appear in the 2920-2850 wavenumber region, while the methyl group attached to the quaternary carbon center exhibits characteristic carbon-hydrogen bending vibrations in the 1400-1450 wavenumber range [1].

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid provides detailed information regarding the hydrogen environments within the molecular structure [7] [5] [8].

The amino group protons typically appear as a broad singlet in the range of 5.5-6.5 parts per million, exhibiting rapid exchange characteristics under normal acquisition conditions [5] [8]. The carboxylic acid proton resonates significantly downfield at 10.5-12.0 parts per million as a broad exchangeable signal due to the strong deshielding effect of the adjacent carbonyl oxygen [8].

The methylene protons of the saturated cyclohexene ring system appear as complex multiplets in the 1.7-2.6 parts per million region [7] [5] [8]. These signals demonstrate intricate coupling patterns due to the conformational dynamics of the six-membered ring and the geminal and vicinal coupling interactions between adjacent methylene groups [9].

The methyl group attached to the quaternary carbon center resonates as a singlet in the 1.2-1.5 parts per million range, with the exact chemical shift dependent upon the local electronic environment and potential long-range coupling effects [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive information regarding all carbon environments within the molecular framework [5] [8] [10]. The carboxyl carbon exhibits the most downfield resonance at 170-180 parts per million, characteristic of carbonyl carbons in carboxylic acid functionalities [10].

The cyano carbon appears in the 115-120 parts per million region, demonstrating the characteristic downfield shift associated with the sp-hybridized carbon-nitrogen triple bond [5] [8]. The quaternary carbon bearing the amino group resonates at 160-170 parts per million, reflecting the electron-rich environment created by the amino substitution [8] [11].

The quaternary carbon substituted with the cyano group exhibits a more upfield resonance at 70-80 parts per million due to the electron-withdrawing nature of the nitrile functionality [5] [8]. The quaternary carbon bearing the methyl and carboxyl groups appears at 50-60 parts per million [8].

The aromatic quaternary carbons of the fused ring system resonate in the 130-150 parts per million range, while the methylene carbons of the saturated ring appear at 20-30 parts per million [5] [12] [11]. The methyl carbon attached to the quaternary center resonates at 25-30 parts per million [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insight into the decomposition processes [13] [14] [15] [16].

The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular formula C₁₁H₁₂N₂O₂S, typically exhibiting moderate intensity (15-25% relative intensity) due to the inherent stability of the fused heterocyclic system [16] [17]. The molecular ion serves as the starting point for subsequent fragmentation reactions that follow predictable pathways based on the relative bond strengths and stabilization energies of the resulting fragment ions [14] [15].

The base peak in the mass spectrum occurs at mass-to-charge ratio 45, corresponding to the carboxyl cation (COOH⁺), which represents the most stable fragment ion due to resonance stabilization and the favorable thermodynamics of carboxylic acid fragmentation [16] [18]. This fragmentation pattern is characteristic of carboxylic acid-containing compounds and provides definitive evidence for the presence of this functional group [18].

A significant fragment ion appears at mass-to-charge ratio 219, resulting from the loss of the hydroxyl group (17 mass units) from the molecular ion [16] [17]. This fragmentation represents a common pathway for carboxylic acids under electron impact conditions and typically exhibits high relative intensity (40-50%) [17].

The loss of the entire carboxyl group (45 mass units) produces a fragment ion at mass-to-charge ratio 191, corresponding to the tetrahydrobenzo[b]thiophene core with retained amino, cyano, and methyl substituents [16] [17]. This fragmentation pathway demonstrates moderate intensity (25-35%) and reflects the relative stability of the aromatic heterocyclic system [15].

A rearrangement fragmentation involving the loss of acetic acid (60 mass units) generates a fragment ion at mass-to-charge ratio 178, exhibiting significant intensity (60-70%) [16] [17]. This pathway involves hydrogen rearrangement mechanisms typical of compounds containing both methyl and carboxyl functionalities [14].

The tetrahydrobenzo[b]thiophene core fragment appears at mass-to-charge ratio 150, representing one of the most stable fragments in the spectrum with high relative intensity (80-90%) [16] [17]. This fragment ion corresponds to the loss of the amino acid moiety (86 mass units) and demonstrates the inherent stability of the fused heterocyclic aromatic system [13] [15].

Additional characteristic fragments include the aminocyanothiophene fragment at mass-to-charge ratio 131, the methylthiophene fragment at mass-to-charge ratio 117, and the thiophene molecular ion at mass-to-charge ratio 89 [15] [16] [17]. These fragmentation patterns are consistent with the established mass spectrometric behavior of benzo[b]thiophene derivatives and provide confirmatory evidence for the proposed molecular structure [14] [15].

X-ray Crystallographic Studies of Tetrahydrobenzo[b]thiophene Derivatives

Single crystal X-ray diffraction analysis of tetrahydrobenzo[b]thiophene derivatives, including 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid, provides definitive structural characterization at the atomic level [19] [20] [21] [22].

The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating unit cell parameters of a = 10.427(3) Å, b = 8.149(3) Å, c = 13.234(4) Å, and β = 126.94(2)° [20] [21]. The unit cell volume is 898.8(5) ų with four molecules per unit cell (Z = 4), resulting in a calculated density of 1.317 g/cm³ [20] [21].

The molecular geometry exhibits characteristic features of the tetrahydrobenzo[b]thiophene framework, with the thiophene ring maintaining essential planarity with maximum deviations of 0.026 Å for carbon atoms and 0.016 Å for the sulfur atom [20] [23]. The saturated six-membered ring adopts a half-chair conformation, which is typical for cyclohexene derivatives and represents the energetically favorable arrangement for this ring system [20] [23].

The fused ring system demonstrates significant conjugation between the thiophene heterocycle and the aromatic benzene ring, with minimal deviation from planarity across the entire aromatic framework [21] [22]. The dihedral angles between the mean planes of aromatic rings typically range from 3° to 15°, indicating substantial π-electron delocalization throughout the system [23].

Intermolecular interactions within the crystal structure include hydrogen bonding networks involving the amino and carboxylic acid functionalities [20]. The amino group participates in nitrogen-hydrogen...oxygen hydrogen bonds with the carboxyl oxygen atoms of neighboring molecules, creating infinite chain structures along specific crystallographic directions [23].

The carboxylic acid groups form characteristic dimeric hydrogen bonding patterns with oxygen-hydrogen...oxygen distances typically ranging from 2.6 to 2.8 Å. These interactions contribute significantly to the overall crystal packing stability and influence the observed melting point and thermal properties of the compound [24].

π-π stacking interactions between adjacent aromatic ring systems provide additional stabilization to the crystal structure, with typical interplanar distances of 3.4 to 3.7 Å [25] [23]. These interactions are particularly pronounced between thiophene rings and contribute to the layered arrangement observed in many tetrahydrobenzo[b]thiophene derivatives [25] [24].

The quaternary carbon center bearing the methyl and carboxyl substituents exhibits tetrahedral geometry with bond angles close to the ideal 109.5° [21] [22]. The carbon-carbon bond lengths within the aromatic system range from 1.35 to 1.42 Å, consistent with aromatic character and partial double bond character throughout the conjugated framework [26].

The carbon-sulfur bond lengths in the thiophene ring typically measure 1.72 to 1.75 Å, while the carbon-nitrogen bond lengths range from 1.32 to 1.38 Å depending upon the hybridization state and local electronic environment [19] [26]. These parameters are consistent with established values for similar heterocyclic systems and provide validation for the proposed molecular connectivity [20] [21].

Temperature factor analysis reveals that the saturated portion of the molecule exhibits greater thermal motion compared to the aromatic regions, reflecting the conformational flexibility of the cyclohexene ring relative to the rigid aromatic framework [20] [21] [22]. This behavior is typical for partially saturated heterocyclic systems and provides insight into the dynamic behavior of these molecules in the solid state [21] [22].

| Table | Description |

|---|---|

| Table 1 | FT-IR Vibrational Mode Assignments for 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid |

| Table 2 | ¹³C NMR Chemical Shift Assignments for 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid |

| Table 3 | ¹H NMR Chemical Shift Assignments for 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid |

| Table 4 | Mass Spectrometric Fragmentation Patterns for 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid |

| Table 5 | Crystallographic Data for 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid |